molecular formula C18H20N4O3S B12149764 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12149764
M. Wt: 372.4 g/mol
InChI Key: BTWBIZYOUMKXTI-UHFFFAOYSA-N
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Description

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the phenylmethylthio and trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the phenylmethylthio group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved phenylmethylthio derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. Additionally, the phenylmethylthio and trimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
  • 3-(Phenylmethylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
  • 3-(Phenylmethylthio)-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-ylamine

Uniqueness

3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O3S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17-20-21-18(22(17)19)26-11-12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3

InChI Key

BTWBIZYOUMKXTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC=CC=C3

Origin of Product

United States

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